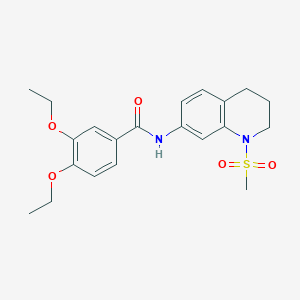

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, making it an interesting area of study for researchers.

Aplicaciones Científicas De Investigación

Catalytic Applications and Environmental Friendliness

Research on N-(quinolin-8-yl)benzamide derivatives, including those with sulfonyl groups, highlights their use in catalytic processes. For example, the remote sulfonylation of aminoquinolines has been developed utilizing sodium sulfinates, generating environmentally benign byproducts. This approach is highlighted as less odorous and more environmentally friendly compared to previous methods, suggesting potential green chemistry applications for similar compounds (Xia et al., 2016).

Anticancer Agents and PI3K Inhibition

Compounds structurally related to the query have been investigated for their anticancer properties. Specifically, 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides were identified as novel PI3K inhibitors with potent antiproliferative activities against various human cancer cell lines. These findings support the potential of similar sulfonyl-containing quinoline derivatives in cancer therapy, emphasizing their role in inhibiting the PI3K/AKT/mTOR pathway and tumor growth (Shao et al., 2014).

Electrophysiological Activity and Cardiac Applications

Research on N-substituted imidazolylbenzamides, including those with sulfonylamino groups, demonstrates their potential as selective class III electrophysiological agents. This suggests that similar compounds could be relevant in developing therapies for cardiac arrhythmias, showcasing the versatility of sulfonyl-containing compounds in medical applications (Morgan et al., 1990).

Antimalarial and COVID-19 Research

Sulfonylacetamide derivatives have shown promise in antimalarial activity and were explored for potential COVID-19 applications. Theoretical and experimental investigations indicate that these compounds, due to their structural features, could interact with key viral proteins, underscoring the broad spectrum of therapeutic possibilities for sulfonyl-containing quinoline derivatives (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

3,4-diethoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O5S/c1-4-27-19-11-9-16(13-20(19)28-5-2)21(24)22-17-10-8-15-7-6-12-23(18(15)14-17)29(3,25)26/h8-11,13-14H,4-7,12H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJGKRYTNLBZEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanamine](/img/structure/B2722703.png)

![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)

![2-(5-Bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2722713.png)

![Tert-butyl 7-(aminomethyl)-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2722714.png)

![3-[(E)-2-(dimethylamino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2722716.png)

![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)

![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)